Regioselective Synthesis: 3-Bromo vs. 5-Bromo Isomer Yield Comparison from a Single Bromination Reaction
In a direct comparison from the same synthetic procedure, bromination of 2,4-dimethylbenzaldehyde with N-Bromosuccinimide (NBS) yields both the 3-bromo (target) and 5-bromo (isomer) products. The data show the 5-bromo isomer is the major product (64% yield), while the desired 3-bromo-2,4-dimethylbenzaldehyde is obtained as the minor product with a significantly lower yield of 17% . This quantifies the inherent regioselectivity of the electrophilic aromatic substitution and highlights the relative scarcity of the target 3-bromo compound.
| Evidence Dimension | Synthetic Yield (Batch) |
|---|---|
| Target Compound Data | 17% yield (CAS 693285-59-5) |
| Comparator Or Baseline | 5-Bromo-2,4-dimethylbenzaldehyde (CAS 383176-10-1): 64% yield |
| Quantified Difference | The 5-bromo isomer is formed with a 3.76-fold higher yield than the 3-bromo target. |
| Conditions | Starting material: 2,4-dimethylbenzaldehyde; Reagent: N-Bromosuccinimide (NBS); Solvent: DMF/H2O; Temperature: 20-80 °C; Reaction Time: 36 h. |
Why This Matters
This quantitative difference explains the supply and cost dynamics for procurement; the target 3-bromo isomer is a minor product requiring dedicated synthesis and purification, making it a more specialized and value-added chemical building block.
